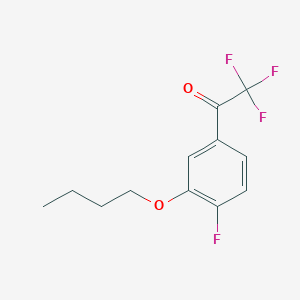

1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone

CAS No.:

Cat. No.: VC13553673

Molecular Formula: C12H12F4O2

Molecular Weight: 264.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F4O2 |

|---|---|

| Molecular Weight | 264.22 g/mol |

| IUPAC Name | 1-(3-butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C12H12F4O2/c1-2-3-6-18-10-7-8(4-5-9(10)13)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | ZGAWWPUVKNWOHT-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F |

| Canonical SMILES | CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F |

Introduction

1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound with a molecular formula of C12H12F4O2 and a molecular weight of 264.22 g/mol. This compound belongs to the class of trifluoromethyl ketones, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The compound's structure includes a trifluoromethyl group attached to a carbonyl group, which is linked to a phenyl ring substituted with a butoxy group at the meta position and a fluorine atom at the para position.

Synthesis

The synthesis of 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of a suitable aryl halide with a trifluoroacetic acid derivative in the presence of an organometallic reagent. This method is common for preparing aryltrifluoromethyl ketones and is characterized by high selectivity and yield .

Biological and Chemical Applications

While specific biological activities of 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone have not been widely reported, compounds with similar structures are often investigated for their potential as pharmaceutical intermediates or for their biological properties, such as antitubercular or anticancer activities . The presence of fluorine and trifluoromethyl groups can enhance the compound's lipophilicity and stability, which are desirable properties in drug design.

Related Compounds

Several related compounds have been studied for their biological activities:

-

1-(2-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone: This isomer has a similar structure but with the butoxy group at the ortho position instead of the meta position .

-

1-(3-Butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone: This compound has the fluorine atom at the meta position instead of the para position .

Safety and Handling

Handling of 1-(3-Butoxy-4-fluorophenyl)-2,2,2-trifluoroethanone requires caution due to its potential toxicity. It is advisable to follow standard safety protocols, including wearing protective gear and working in a well-ventilated area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume